molecular formula C24H19NO4S B2511286 methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 477538-20-8

methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2511286
CAS No.: 477538-20-8
M. Wt: 417.48
InChI Key: WDHYEPDNGZKXOA-UHFFFAOYSA-N
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Description

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a methoxynaphthalene moiety, an amido group, and a phenylthiophene carboxylate ester, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxynaphthalene Amide: This step involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with an amine to form the corresponding amide.

    Thiophene Ring Formation: The amide is then reacted with a thiophene derivative under specific conditions to form the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methoxynaphthalene-2-amido)benzoate
  • Methyl 2-(3-methoxynaphthalene-2-amido)-4-methyl-5-phenylthiophene-3-carboxylate
  • N-[2-methoxy-4-(3-methoxynaphthalene-2-amido)phenyl]thiophene-2-carboxamide

Uniqueness

Methyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4S/c1-28-20-13-17-11-7-6-10-16(17)12-18(20)23(26)25-19-14-21(15-8-4-3-5-9-15)30-22(19)24(27)29-2/h3-14H,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHYEPDNGZKXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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